![molecular formula C16H13NO3 B3160236 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one CAS No. 866019-32-1](/img/structure/B3160236.png)
3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one
Overview
Description
3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one, also known as GABA-B receptor positive allosteric modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Benzoxazepine Derivatives : The synthesis of various 1,4-benzoxazepin derivatives, including those similar to 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one, has been a topic of research, exploring their chemical properties and transformations. For instance, Schenker (1968) discussed the synthesis of related benzoxazepines and their rearrangement into isoquinoline derivatives (Schenker, 1968).
Mechanisms and Stereochemistry : Research has also focused on the mechanisms and stereochemistry in the formation of certain benzoxazepine derivatives. For example, Wang et al. (2001) studied the formation of β-lactam derivatives of benzodiazepines, providing insights into the stereochemical aspects of these compounds (Wang et al., 2001).
Biological and Ecological Applications
Allelochemical Properties : Compounds with the 1,4-benzoxazin-3(4H)-one skeleton, which is structurally related to this compound, have been studied for their biological properties. Macias et al. (2006) discussed the phytotoxic, antimicrobial, and insecticidal properties of these compounds, highlighting their potential agronomic utility (Macias et al., 2006).
Potential Pharmaceutical Applications : Benzoxazinone derivatives, closely related to this compound, have been explored for pharmaceutical applications. Macias et al. (2009) emphasized the significance of benzoxazinones in developing pharmaceuticals due to their bioactive properties (Macias et al., 2009).
Novel Synthetic Pathways and Reactions
- Exploration of New Synthetic Methods : Research on 1,4-benzoxazepin derivatives includes developing novel synthetic methods. Hunt et al. (1990) described an efficient method for preparing benzazepinone ring fusions, showing the versatility of these compounds in synthetic chemistry (Hunt et al., 1990).
properties
IUPAC Name |
3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-10H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNXBPRXDFRGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325619 | |
Record name | 3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821972 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866019-32-1 | |
Record name | 3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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